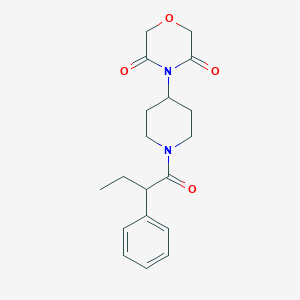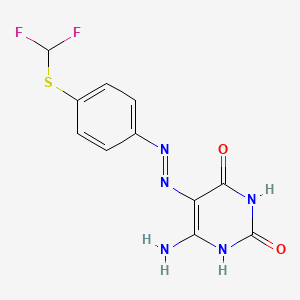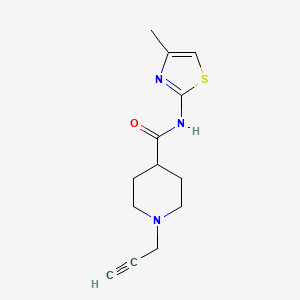
Ethyl 3-morpholino-3-oxopropanoate
Übersicht
Beschreibung
Ethyl 3-morpholino-3-oxopropanoate is a chemical compound with the CAS Number: 37714-64-0 . It has a molecular weight of 201.22 . The IUPAC name for this compound is ethyl 3-(4-morpholinyl)-3-oxopropanoate . . It is in solid form .
Molecular Structure Analysis
The InChI code for Ethyl 3-morpholino-3-oxopropanoate is 1S/C9H15NO4/c1-2-14-9(12)7-8(11)10-3-5-13-6-4-10/h2-7H2,1H3 . The molecular formula is C9H15NO4 .Physical And Chemical Properties Analysis
Ethyl 3-morpholino-3-oxopropanoate has a number of physical and chemical properties. It has a molar refractivity of 52.64 . It has a high GI absorption . It is not a P-gp substrate, nor is it an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.71 cm/s . It has a Log Po/w (iLOGP) of 2.06 . It is very soluble, with a solubility of 51.3 mg/ml or 0.255 mol/l .Wissenschaftliche Forschungsanwendungen
1. Toxicology and Safety Studies
Ethyl 3-morpholino-3-oxopropanoate may be a component in chemical mixtures used in various industries. For instance, Bioban P 1487, a preservative for metalworking fluids, contains morpholine derivatives and has been studied for contact allergy frequencies and sensitization potential in individuals exposed to it. The study found that both active ingredients in Bioban P 1487, including morpholine derivatives, are contact sensitizers, indicating the importance of handling precautions and potential health implications during industrial use (Gruvgerger, Bruze, & Zimerson, 1996).
2. Pharmaceutical Research and Development
Compounds structurally related to Ethyl 3-morpholino-3-oxopropanoate, like morpholine derivatives, have been explored in the pharmaceutical industry. Timolol, a compound with a morpholine structure, has been investigated for its absorption, metabolism, and excretion in humans, rats, and dogs. The research provides insights into the pharmacokinetics of morpholine derivatives, potentially aiding in the development of similar compounds for medical use (Tocco et al., 1975).
3. Radiation Protection Studies
Studies on morpholine derivatives have also explored their potential in radioprotection. For example, a synthesized compound, S-phenethyl-formamidino-4(N-ethyl isothioamide) morpholine dihydrochloride, has been evaluated for its ability to protect against radiation-induced changes in the thyroid, testes, and biological molecules such as DNA, RNA, and proteins. This research could contribute to the development of protective agents against radiation exposure (Hasan, Chaturvedi, & Sn, 1983).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3-morpholin-4-yl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-14-9(12)7-8(11)10-3-5-13-6-4-10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSROXUCXBXPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-morpholino-3-oxopropanoate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2639579.png)
![7-(4-methoxyphenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2639580.png)
![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2639582.png)
![2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2639583.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2639584.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2639587.png)

![N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2639589.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639591.png)

![Benzo[d]thiazol-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2639594.png)
